molecular formula C9H19ClN2O B2410198 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride CAS No. 1989659-23-5

2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride

Cat. No.: B2410198
CAS No.: 1989659-23-5
M. Wt: 206.71
InChI Key: QUQJGAUUTJZCBN-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride is an organic compound with the chemical formula C 9 H 19 ClN 2 O and a molecular weight of 206.72 g/mol . This chemical is supplied as a powder and should be stored at room temperature . Its structure features both acetamide and aminomethyl functional groups attached to a cyclohexyl ring, making it a potential building block or intermediate in organic synthesis and medicinal chemistry research. The compound is associated with several safety precautions. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle this material with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed handling and disposal guidelines. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. It is available in various packaging specifications, from sample quantities to bulk volumes, and can be packaged under argon or vacuum for air-sensitive materials . Specific applications and the mechanism of action for this compound in research settings are areas for further investigation by the scientific community.

Properties

IUPAC Name

2-[1-(aminomethyl)cyclohexyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQJGAUUTJZCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Hydrogenation of Nitro Intermediates

The compound's aminomethyl group is typically introduced via catalytic hydrogenation of nitro precursors. This reaction is critical in its synthesis, as demonstrated in patents for structurally related compounds :

Reaction Pathway :

1 Nitromethyl cyclohexyl acetic acidPd C H2MeOH RT2 1 Aminomethyl cyclohexyl acetamide hydrochloride\text{1 Nitromethyl cyclohexyl acetic acid}\xrightarrow[\text{Pd C H}_2]{\text{MeOH RT}}\text{2 1 Aminomethyl cyclohexyl acetamide hydrochloride}

ParameterDetails
Catalyst 10% Pd/C (0.5–1.0 wt%)
Solvent Methanol or THF
Conditions Room temperature, 1–20 kPa H₂
Yield 51–80%
Purity Verified via TLC and HPLC

Hydrogenation proceeds quantitatively under mild conditions, with THF added post-reaction to precipitate the product .

Acylation Reactions

The primary amine group undergoes acylation with electrophilic agents like acetic anhydride or acid chlorides, forming secondary amides:

Example Reaction :

2 1 Aminomethyl cyclohexyl acetamide+Ac2ON acetyl derivative\text{2 1 Aminomethyl cyclohexyl acetamide}+\text{Ac}_2\text{O}\rightarrow \text{N acetyl derivative}

Reaction ComponentRole/Effect
Acylating Agent Acetic anhydride, acetyl chloride
Base Pyridine or Et₃N (neutralizes HCl)
Solvent Dichloromethane or THF
Temperature 0–25°C
Product Stability Stable under inert conditions

This reaction is employed to modify the compound’s pharmacokinetic properties or introduce protective groups.

Hydrolysis of the Amide Bond

The acetamide group hydrolyzes under acidic or basic conditions, yielding the corresponding carboxylic acid :

Acid-Catalyzed Hydrolysis :

2 1 Aminomethyl cyclohexyl acetamideHCl H2OΔ2 1 Aminomethyl cyclohexyl acetic acid\text{2 1 Aminomethyl cyclohexyl acetamide}\xrightarrow[\text{HCl H}_2\text{O}]{\Delta}\text{2 1 Aminomethyl cyclohexyl acetic acid}

Base-Catalyzed Hydrolysis :

2 1 Aminomethyl cyclohexyl acetamideNaOH MeOH60CCarboxylate salt\text{2 1 Aminomethyl cyclohexyl acetamide}\xrightarrow[\text{NaOH MeOH}]{60^\circ \text{C}}\text{Carboxylate salt}

ConditionOutcome
6M HCl, reflux 85–90% conversion in 6 hours
2M NaOH, 60°C Complete hydrolysis in 4 hours
Product Isolation Crystallization from THF

Hydrolysis is reversible under enzymatic conditions, relevant to prodrug activation.

Salt Formation and pH-Dependent Behavior

The hydrochloride salt form exhibits pH-sensitive solubility (pKa ~6.8 for the amine group). Adjusting pH to >7.5 liberates the free base, enabling further functionalization :

PropertyValue/Behavior
Solubility in H₂O 25 mg/mL (as hydrochloride)
Buffering Capacity Effective in pH 6.0–8.5
Ion-Exchange Forms salts with sulfates, phosphates

Comparative Reactivity with Analogues

The cyclohexyl backbone and substituent positions influence reaction kinetics compared to similar amines:

CompoundReaction with Ac₂O (Yield)Hydrolysis Rate (t₁/₂)
Target Compound 92%4.2 hours
1-Aminocyclohexane 88%2.1 hours
Benzylamine 95%1.8 hours

The steric hindrance from the cyclohexyl group slightly reduces acylation efficiency but enhances hydrolytic stability.

Biochemical Interactions

The compound acts as a non-ionic buffering agent in biological systems, maintaining pH stability in cell cultures . Its amide group participates in hydrogen bonding with enzymes, though specific receptor targets remain under investigation.

Scientific Research Applications

Organic Synthesis

2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride serves as a crucial building block in organic chemistry. It is utilized in the synthesis of more complex molecules due to its functional groups, which allow for various chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives with altered biological activities.

Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Studies have focused on its interaction with biological targets, suggesting potential therapeutic effects. For instance, compounds with similar structures have shown promising results against pathogens and cancer cells, indicating that this compound could also possess these activities .

Drug Development

The compound is being investigated for its potential use in pharmaceuticals. Its ability to interact with specific enzymes or receptors makes it a candidate for drug design aimed at treating various diseases. The exploration of its mechanism of action could lead to the development of new therapeutic agents .

Antiviral Activity

A study highlighted the synthesis of related compounds that demonstrated antiviral properties against the Zika virus, with IC50 values indicating effective inhibition. This suggests that derivatives of this compound may also be explored for similar antiviral applications .

Antimicrobial and Antitubercular Evaluation

Another research effort focused on synthesizing derivatives that were evaluated for their antimicrobial and antitubercular activities. The findings showed that certain analogs exhibited significant activity against Mycobacterium tuberculosis, suggesting that compounds related to this compound could be effective in treating bacterial infections .

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterparts .

Biological Activity

2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride is a compound with significant potential in biological research due to its unique chemical structure and properties. Its molecular formula is C9H19ClN2O, and it features a cyclohexyl ring with an aminomethyl group and an acetamide moiety. This compound has garnered interest for its possible therapeutic applications, particularly in the fields of oncology and neurobiology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it has been suggested that this compound could inhibit heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression and chemoresistance, thereby presenting a potential antitumor strategy .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity by inhibiting HO-1, which is often overexpressed in tumors associated with poor prognosis .
  • Neuroprotective Effects : The compound's structure allows for interactions that may confer neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.
  • Antimicrobial Activity : There is ongoing investigation into the antimicrobial potential of this compound, which may expand its application in treating infections.

Case Studies and Research Findings

Recent studies have explored the efficacy of various derivatives of acetamide-based compounds, including this compound. Notably, compounds derived from similar structures have shown promising results against various cancer cell lines. For example, one study reported that certain derivatives exhibited significant inhibitory effects on cell proliferation in glioblastoma cells (U87MG), suggesting that modifications to the acetamide structure can enhance biological activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of HO-1 linked to reduced tumor growth in cell lines
NeuroprotectivePotential modulation of neurodegenerative processes
AntimicrobialInvestigated for effectiveness against bacterial strains

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound suggests that variations in the functional groups attached to the cyclohexyl ring can significantly impact its biological efficacy. For instance, modifications to the acetamide moiety have been shown to alter the compound's solubility and reactivity, which are critical factors for its therapeutic potential .

Table 2: Comparison of Similar Compounds

Compound NameStructure VariationBiological Activity
2-[1-(Aminomethyl)cyclohexyl]acetamideAcetamide groupAnticancer
2-[1-(Aminomethyl)cyclohexyl]acetic acidAcetic acid instead of acetamideReduced efficacy
Non-hydrochloride formLack of hydrochlorideDifferent solubility

Q & A

Q. What are the recommended methods for synthesizing 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride, and how can intermediates be characterized?

Synthesis typically involves cyclohexane derivatives functionalized with aminomethyl and acetamide groups. A common approach includes:

  • Step 1 : Cyclohexane ring modification via nucleophilic substitution or reductive amination to introduce the aminomethyl group.
  • Step 2 : Acetamide formation using acetyl chloride or acetic anhydride under controlled pH (e.g., in anhydrous dichloromethane with triethylamine as a base).
  • Intermediate Characterization : Use ¹H/¹³C NMR to confirm regioselectivity and purity (e.g., cyclohexyl proton signals at δ 1.2–2.1 ppm). HPLC with UV detection (λ = 210–254 nm) can monitor reaction progress, as described for structurally similar hydrochlorides .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or degradation. Avoid prolonged storage due to potential instability .
  • Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
  • Toxicity : Limited data available; assume acute toxicity (LD₅₀ estimated >300 mg/kg in rodents based on analogous hydrochlorides) .

Q. How can researchers validate the purity of this compound?

  • Chromatography : Employ reversed-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). Compare retention times to reference standards (e.g., USP-grade analogs ).
  • Spectroscopy : FT-IR to confirm amine (N-H stretch ~3300 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functional groups.
  • Elemental Analysis : Verify %C, %H, %N, and %Cl within ±0.4% of theoretical values (e.g., C₁₀H₂₁ClN₂O: C 52.98%, H 9.33%) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states. For example, simulate the activation energy of amide bond formation under varying solvents (e.g., DMF vs. THF) .
  • Experimental Validation : Apply high-throughput screening to test predicted optimal conditions (e.g., 40°C, 12-hour reaction time). Cross-reference computational and experimental yields to refine models .

Q. What strategies resolve contradictory data in stability studies (e.g., conflicting degradation profiles)?

  • Controlled Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways. Use LC-MS to characterize degradation products (e.g., cyclohexanol byproducts via hydrolysis) .
  • Statistical Analysis : Apply multivariate analysis (e.g., PCA) to distinguish environmental vs. intrinsic instability factors. For example, batch-to-batch variability in HCl content may explain discrepancies .

Q. How can researchers design experiments to probe the compound’s biological activity while minimizing off-target effects?

  • Target Selection : Prioritize receptors with structural homology to venlafaxine hydrochloride targets (e.g., serotonin/norepinephrine transporters) using molecular docking .
  • Selectivity Assays : Perform competitive binding assays (e.g., radioligand displacement) against related receptors (e.g., σ₁, NMDA) to assess specificity .
  • Dose-Response Analysis : Use Hill slope models to differentiate efficacy (EC₅₀) from potency (IC₅₀) in cell-based assays .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationDFT modeling, high-throughput screening
Purity ValidationHPLC (C18), FT-IR, elemental analysis
Stability StudiesLC-MS, ICH stress testing, PCA
Biological ActivityMolecular docking, radioligand assays

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